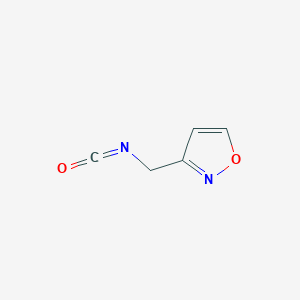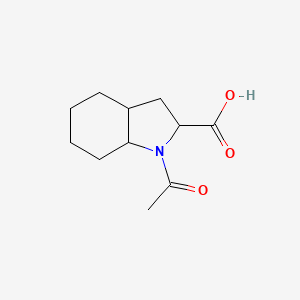
1-acetyl-octahydro-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PerindoprilDe-2-((S)-ethyl2-(Ethylamino)pentanoate) is a chiral molecule that is often used as an impurity reference standard in the pharmaceutical industry. It is related to Perindopril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for treating hypertension and heart failure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PerindoprilDe-2-((S)-ethyl2-(Ethylamino)pentanoate) involves several steps, including the esterification of the corresponding acid with ethanol and subsequent amination. The reaction conditions typically require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of PerindoprilDe-2-((S)-ethyl2-(Ethylamino)pentanoate) follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the compound meets pharmaceutical standards. Techniques such as high-performance liquid chromatography (HPLC) are often employed for purification .
Chemical Reactions Analysis
Types of Reactions
PerindoprilDe-2-((S)-ethyl2-(Ethylamino)pentanoate) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often use hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
PerindoprilDe-2-((S)-ethyl2-(Ethylamino)pentanoate) has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its role in the synthesis of pharmaceutical compounds and its potential therapeutic effects.
Industry: Utilized in the quality control processes of pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of PerindoprilDe-2-((S)-ethyl2-(Ethylamino)pentanoate) involves its interaction with the angiotensin-converting enzyme (ACE). By inhibiting ACE, it prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a subsequent reduction in blood pressure. The molecular targets include the ACE enzyme and the renin-angiotensin-aldosterone system (RAAS) pathway .
Comparison with Similar Compounds
Similar Compounds
Perindopril: The parent compound, widely used as an antihypertensive agent.
Enalapril: Another ACE inhibitor with similar therapeutic effects.
Lisinopril: Known for its long duration of action and used in treating hypertension and heart failure.
Uniqueness
PerindoprilDe-2-((S)-ethyl2-(Ethylamino)pentanoate) is unique due to its specific chiral configuration and its role as an impurity reference standard. This makes it valuable in the pharmaceutical industry for ensuring the purity and efficacy of Perindopril formulations .
Properties
IUPAC Name |
1-acetyl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-7(13)12-9-5-3-2-4-8(9)6-10(12)11(14)15/h8-10H,2-6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIKFDMILLVWHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2CCCCC2CC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
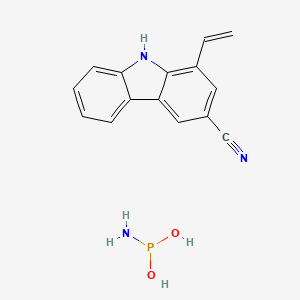
![rac-(2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylpiperidine-3-carboxylic acid, cis](/img/structure/B12314545.png)

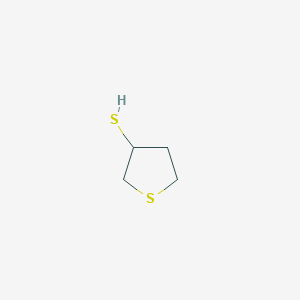
![N-[(2,4-dimethylphenyl)methyl]-2-hydroxy-N-methylacetamide](/img/structure/B12314567.png)
![11-Hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12314576.png)

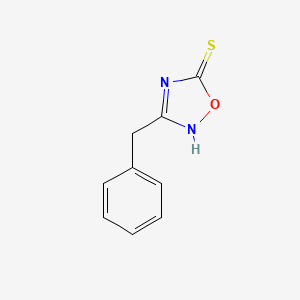
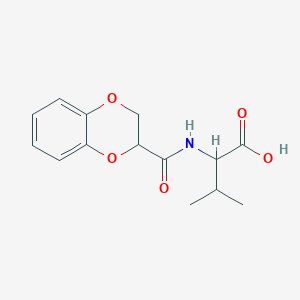
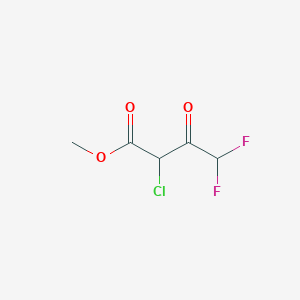
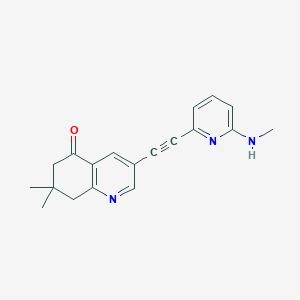
![rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane, cis](/img/structure/B12314612.png)
